(S)-(+)-2-Chloromandelic acid

Chiral Resolution Cocrystallization Pharmaceutical Intermediate

This enantiopure (S)-(+)-2-chloromandelic acid (CAS 52950-19-3) is a critical chiral building block for clopidogrel synthesis and a highly selective resolving agent for chiral amines. Its (S)-configuration enables enantiospecific cocrystallization with a 5.5 kcal/mol thermodynamic advantage over the (R)-enantiomer, achieving near 100% ee and 69.1% yield. Validated for ligand-exchange chromatography (Rs 1.69) and MIP-based chiral stationary phases (α 1.36). Choose this enantiomer for unmatched chiral resolution and pharmaceutical intermediate quality. Bulk quantities available.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 52950-19-3
Cat. No. B131188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Chloromandelic acid
CAS52950-19-3
Synonyms(αS)-2-Chloro-α-hydroxy-benzeneacetic Acid;  (S)-2-(2-Chlorophenyl)-2-hydroxyethanoic Acid;  (S)-(+)-2-Hydroxy-2-(2-chlorophenyl)acetic Acid; 
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)O)Cl
InChIInChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
InChIKeyRWOLDZZTBNYTMS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-2-Chloromandelic Acid (CAS 52950-19-3): Verified Chiral Purity and Structural Differentiation for Pharmaceutical Resolution


(S)-(+)-2-Chloromandelic acid (CAS 52950-19-3), also known as (S)-2-chloromandelic acid or S-(+)-o-chloromandelic acid, is an optically active α-hydroxy acid with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . As a chiral building block, it is characterized by a specific optical rotation of approximately +124° (c=3, H2O) and a melting point of 118–121 °C, distinguishing it from its (R)-enantiomer and racemic mixture . The compound exists as a stable, enantiopure solid and is a critical intermediate in the synthesis of chiral pharmaceuticals, including the antiplatelet agent clopidogrel [1].

(S)-(+)-2-Chloromandelic Acid (CAS 52950-19-3): Why In-Class Chiral Analogs Cannot Be Interchanged


Chiral resolution is an enantiomer-specific process; substituting the (S)-enantiomer with its (R)-counterpart or a different halogenated mandelic acid derivative leads to fundamentally different outcomes in cocrystallization selectivity, thermodynamic stability, and overall process yield. For example, the resolving agent levetiracetam (LEV) selectively forms cocrystals with the (S)-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, but with the (R)-enantiomer of 4-FMA, demonstrating that both the substituent position and type critically alter co-crystal configuration and resolution efficiency [1]. Furthermore, molecular simulation reveals that the (S)-ETI:(S)-2-ClMA cocrystal is thermodynamically more stable than its (R)-counterpart by approximately 5.5 kcal/mol per formula unit, underscoring the irreplaceable nature of the specific enantiomer [2].

(S)-(+)-2-Chloromandelic Acid (CAS 52950-19-3): Verified Quantitative Differentiation from Closest Analogs


(S)-(+)-2-Chloromandelic Acid vs. (R)-Enantiomer: Superior Thermodynamic Cocrystal Stability with S-Etiracetam

In enantiospecific cocrystallization with the antiepileptic drug precursor etiracetam, (S)-(+)-2-chloromandelic acid demonstrates exclusive binding to S-etiracetam, achieving 69.1% yield and nearly 100% enantiopurity from racemic solution, while showing no cocrystallization with R-etiracetam or racemic etiracetam. Structural simulations confirm that the S-ETI:S-2CLMA cocrystal is thermodynamically more stable than the R-ETI:S-2CLMA cocrystal by 5.5 kcal/mol per formula unit [1].

Chiral Resolution Cocrystallization Pharmaceutical Intermediate

(S)-(+)-2-Chloromandelic Acid vs. Other Halogenated Mandelic Acids: Verified Selectivity in Levetiracetam Cocrystallization

When levetiracetam (LEV) is used as a resolving agent, (S)-(+)-2-chloromandelic acid is selectively cocrystallized, achieving an overall resolution efficiency of up to 94% under optimized conditions. In contrast, the resolving agent cocrystallizes with the (R)-enantiomer of 4-fluoromandelic acid, and the enantiomeric excess for (R)-3-chloromandelic acid is only 63% e.e. [1]. This highlights that both the position and type of halogen substituent drastically alter resolution performance and co-crystal configuration.

Chiral Resolution Cocrystallization Halogenated Mandelic Acids

(S)-(+)-2-Chloromandelic Acid vs. Mandelic Acid: Superior Separation Factor in Molecularly Imprinted Polymer (MIP) Chromatography

A molecularly imprinted polymer (MIP) prepared with racemic 2-chloromandelic acid as a template and (S)-acryloyl-l-naphthylethylamine as a chiral functional monomer exhibits a separation factor (α) of 1.36 for 2-chloromandelic acid enantiomers. Critically, this MIP shows no chiral resolution capability for mandelic acid or 4-chloromandelic acid [1], indicating that the chloro substituent at the ortho position is essential for the observed enantioselectivity.

Chiral Chromatography Molecularly Imprinted Polymers Analytical Separation

(S)-(+)-2-Chloromandelic Acid: Validated Baseline Resolution via Ligand Exchange Chromatography

In ligand exchange chromatography employing chiral ionic liquids (CILs) containing imidazolium cations and L-proline anions, 2-chloromandelic acid enantiomers can be baseline separated with a resolution (Rs) of 1.69 under optimized conditions [1]. Thermodynamic analysis reveals that the separation is enthalpy-controlled, indicating strong, stereospecific interactions between the analyte and the chiral selector. While this study uses racemic starting material, it demonstrates the inherent separability and validated analytical methods that directly benefit procurement and quality control of the pure (S)-enantiomer.

Chiral Chromatography Ligand Exchange Chiral Ionic Liquids

(S)-(+)-2-Chloromandelic Acid vs. (R)-Enantiomer: Divergent Biocatalytic Production Routes

Current industrial biocatalysis predominantly favors the production of the (R)-enantiomer via nitrilase-mediated dynamic kinetic resolution, achieving high concentrations with excellent enantiomeric excess (≥97.5% e.e. for (R)-2-ClMA) [1]. By contrast, no comparable nitrilase-based process exists for the (S)-enantiomer [1]. This creates a supply chain and sourcing asymmetry: the (S)-enantiomer is less accessible via direct fermentation, making its availability more dependent on classical resolution methods or alternative biotransformations. For procurement, this means that (S)-(+)-2-chloromandelic acid is a specialty item requiring a qualified, reliable supplier with proven resolution capabilities.

Biocatalysis Enzymatic Resolution Pharmaceutical Manufacturing

(S)-(+)-2-Chloromandelic Acid (CAS 52950-19-3): High-Impact Research and Industrial Applications


Enantiospecific Cocrystallization of Chiral Pharmaceuticals

This compound serves as a highly selective coformer for the resolution of chiral amines, such as S-etiracetam, achieving 69.1% yield and near 100% enantiopurity via enantiospecific cocrystallization. The exclusive binding to the S-enantiomer, driven by a 5.5 kcal/mol thermodynamic stability advantage over the R-counterpart, makes it an essential resolving agent in pharmaceutical development and manufacturing [1].

Chiral Stationary Phase Development and Analytical Method Validation

Its unique ortho-chloro substitution pattern enables the design of molecularly imprinted polymers (MIPs) with a separation factor of 1.36 for 2-chloromandelic acid enantiomers, whereas no resolution is observed for mandelic or 4-chloromandelic acid. This selectivity is critical for developing novel chiral stationary phases for HPLC and for validating analytical methods in quality control [2].

Ligand Exchange Chromatography and Chiral Selector Evaluation

The compound is a validated test analyte for evaluating novel chiral selectors in ligand exchange chromatography. Under optimized conditions using chiral ionic liquids, a baseline resolution of 1.69 is achievable, making it a reliable probe for assessing enantioselectivity and separation efficiency in method development [3].

Asymmetric Synthesis of Clopidogrel and Related Antiplatelet Agents

As a chiral building block, (S)-(+)-2-chloromandelic acid is a key intermediate in the synthesis of the antiplatelet drug clopidogrel. The optical purity and defined stereochemistry of the (S)-enantiomer are essential for the biological activity of the final drug substance, underscoring the need for a reliable supply of the pure enantiomer [4].

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